7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a synthetic compound characterized by the presence of a trifluoromethyl group attached to an indazole ring, along with a carboxylic acid functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential applications.
The synthesis of 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid can be traced back to methods involving indazole derivatives, particularly through the modification of indazole-3-carboxylic acid. The trifluoromethylation of indazole derivatives is a common strategy for introducing the trifluoromethyl group, which significantly alters the compound's reactivity and biological activity.
This compound falls under the category of indazole derivatives, which are heterocyclic compounds containing an indazole ring structure. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH).
The synthesis of 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid typically involves several steps:
The reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions. For instance, using dimethylformamide as a solvent under nitrogen atmosphere can enhance yields while minimizing decomposition.
The molecular formula for 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid is . The structure features:
The compound has a molecular weight of approximately 230.1 g/mol. Its structural representation highlights the planar nature of the indazole ring, which contributes to its potential interactions in biological systems.
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, with careful optimization required for desired product formation.
The mechanism of action for 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating binding interactions that can modulate enzyme activity or receptor signaling pathways.
Studies have indicated that compounds with trifluoromethyl groups often exhibit increased potency in biological assays due to improved binding affinity to target proteins .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.1 g/mol |
CAS Number | 2763776-09-4 |
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid has several scientific applications:
The trifluoromethyl group (-CF₃) imparts several key physicochemical advantages to pharmaceutical compounds that collectively enhance therapeutic potential. Its extreme hydrophobicity (Hansch π parameter = 0.88) significantly increases membrane permeability and bioavailability compared to non-fluorinated analogs. Simultaneously, the strong electron-withdrawing nature (-I effect) modulates pKa values of adjacent functional groups, influencing ionization states under physiological conditions and enhancing binding interactions with target proteins. Additionally, the carbon-fluorine bonds confer exceptional metabolic stability by resisting oxidative metabolism, thereby extending plasma half-life [7].
Table 1: Influence of Trifluoromethyl Group on Drug Properties
Property Modulated | Effect | Biological Consequence |
---|---|---|
Lipophilicity | ↑ Log P by ~1.0 unit | Enhanced membrane permeability |
Metabolic Stability | Resistance to oxidative metabolism | Extended plasma half-life |
Electron Distribution | Strong -I effect | pKa modulation of adjacent groups |
Steric Profile | Van der Waals volume ~22 ų | Favorable binding pocket interactions |
The trifluoromethyl group's unique capacity for halogen bonding further enhances target engagement. The electron-deficient fluorine atoms act as halogen bond acceptors, forming favorable interactions with carbonyl oxygen atoms or aromatic π-systems in protein binding sites. This phenomenon is exemplified in FDA-approved drugs like ubrogepant (a CGRP receptor antagonist for migraine) and alpelisib (a PI3K inhibitor for breast cancer), where the -CF₃ group contributes critically to binding affinity and selectivity through these non-covalent interactions [7].
Synthetic accessibility has further propelled the adoption of trifluoromethylated compounds. Modern methodologies, including transition metal-mediated trifluoromethylation, radical trifluoromethylation, and electrophilic trifluoromethylation, enable efficient installation of the -CF₃ group at various molecular positions. This flexibility facilitates comprehensive structure-activity relationship (SAR) studies essential for lead optimization [7].
The indazole heterocycle (1H-benzo[d]pyrazole) constitutes a privileged scaffold in medicinal chemistry due to its diverse pharmacological profile and favorable drug-like properties. This bicyclic system combines the hydrogen bonding capacity of the pyrazole ring with the aromatic surface area of the fused benzene ring, creating versatile protein recognition capabilities. The indazole scaffold exhibits tautomerism (1H vs. 2H-forms), with the 1H-tautomer predominating and providing a distinct hydrogen bond donor/acceptor pattern at N1 and N2 positions [5] [6].
Table 2: Comparative Analysis of Bioactive Azole Heterocycles
Heterocycle | Hydrogen Bonding Capacity | Aromatic Surface Area | Key Therapeutic Applications |
---|---|---|---|
Indazole | Donor: N1Acceptor: N2 | Extended fused system | Kinase inhibitors, Anticancer agents |
Indole | Donor: N1 | Similar to indazole | Serotonin modulators, Anti-inflammatories |
Benzimidazole | Donor: N1Acceptor: N3 | Similar to indazole | Antiparasitics, Antivirals |
Pyrazole | Donor: N1Acceptor: N2 | Single ring | Anti-inflammatories, COX inhibitors |
Indazole derivatives demonstrate remarkable therapeutic versatility. The 3-carboxylic acid functionality enables conversion to diverse pharmacophores, including amides, esters, and ketones, serving as key structural elements in receptor recognition. This versatility is exemplified in the broad applications of indazole carboxylates as kinase inhibitors (e.g., PAK4 inhibitors), anti-inflammatory agents (e.g., COX-2 inhibitors), and antiviral compounds. The scaffold's intrinsic planarity facilitates π-stacking interactions with aromatic amino acid residues in enzyme binding pockets, while the fused ring system provides sufficient rigidity to limit conformational entropy loss upon binding [5] [6].
The indazole nucleus also serves as a bioisostere for purine bases, enabling interference with nucleotide-binding enzymes. This property has been exploited in anticancer drug development targeting ATP-binding sites of kinases. Furthermore, the scaffold's metabolic stability exceeds that of indoles due to decreased susceptibility to cytochrome P450-mediated oxidation at the pyrrole-type nitrogen, contributing to improved pharmacokinetic profiles [5].
Position-specific substitution on the indazole scaffold produces distinct biological and physicochemical outcomes. The 7-position resides on the benzoid ring, where substituents exert profound electronic effects on the entire heterocyclic system. Introducing a trifluoromethyl group at this location creates a compound with unique electronic and steric properties that differentiate it from other substitution patterns [1] [4] [6].
The strong electron-withdrawing effect of the -CF₃ group at C7 significantly reduces electron density at the adjacent C3a position and influences the electronic character of the entire fused ring system. This polarization enhances the electrophilic character of the C3-carboxylic acid carbonyl, potentially strengthening hydrogen-bonding interactions with target proteins. Comparative studies of trifluoromethyl positional isomers reveal substantial differences in biological activity. For instance, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 887576-98-9) exhibits different hydrogen-bonding patterns and solubility characteristics than its 7-isomer due to altered electronic distributions and molecular dipole moments [4].
Table 3: Synthetic Approaches to 7-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid
Method | Starting Material | Key Steps | Yield | Reference Approach |
---|---|---|---|---|
Directed Lithiation | 7-Trifluoromethyl-1H-indazole | 1. N1-protection2. n-BuLi at C33. CO₂ carboxylation4. Deprotection | Moderate to high | |
Cyclization-Carboxylation | 2-Amino-4-(trifluoromethyl)benzaldehyde | 1. Diazotization2. Cyclization3. Oxidation at C3 | Variable | [1] |
Hydrogenation-Carboxylation | Tetrahydro derivatives (e.g., 2995293-85-9) | 1. Selective dehydrogenation2. Oxidation to carboxylic acid | Requires optimization | [2] [8] |
Synthetic accessibility further justifies focus on the 7-position. The 7-trifluoromethyl substituted indazole precursors are more readily accessible than other isomers through established routes such as diazotization-cyclization of appropriately substituted 2-aminoarylketones or transition metal-catalyzed cyclization methods. The electron-withdrawing nature of the 7-CF₃ group also facilitates electrophilic substitution at the electron-deficient C3 position, enabling direct carboxylation strategies. This synthetic tractability supports comprehensive SAR exploration around the 7-trifluoromethyl indazole core [1] [2] [8].
Molecular modeling studies indicate that the 7-trifluoromethyl substituent occupies a spatial region distinct from the 5- and 6-isomers, potentially enabling interactions with unique sub-pockets in enzyme binding sites. The orientation of the -CF₃ group relative to the indazole plane creates specific hydrophobic contact surfaces that complement protein topology differently than other substitution patterns. This distinct spatial positioning, combined with the electronic effects, establishes 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid as a structurally unique pharmacophore worthy of dedicated investigation [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2